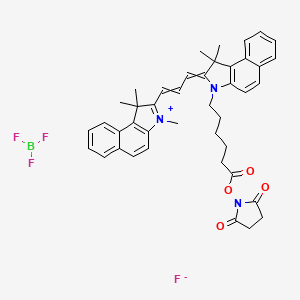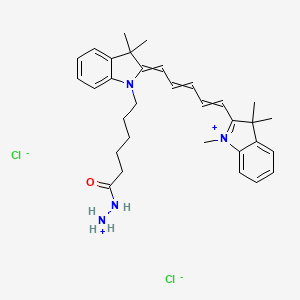
Dactylocycline E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dactylocycline E is a novel tetracycline derivative produced by the fermentation of Dactylosporangium species. Tetracyclines are a class of antibiotics known for their broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria. This compound, like other tetracyclines, features a linearly fused tetracyclic structure and an oxidized 2-naphthacenecarboxamide framework .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Dactylocycline E involves a complex biosynthetic pathway that includes glycosylation processes. The biosynthesis of tetracyclines typically involves the use of TetR/MarR-transporter and resistance enzymes as probes to identify potential tetracycline gene clusters in the actinobacteria genome .
Industrial Production Methods: Industrial production of this compound is achieved through the fermentation of Dactylosporangium species. The fermentation process is optimized to maximize the yield of this compound and involves the use of specific growth media and conditions to promote the production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Dactylocycline E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the structure of the compound to enhance its biological activity and stability .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to ensure the desired modifications are achieved without compromising the integrity of the tetracycline core .
Major Products: The major products formed from the reactions of this compound include modified tetracycline derivatives with enhanced antibacterial activity and reduced resistance .
Applications De Recherche Scientifique
Dactylocycline E has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a model compound for studying the biosynthesis and chemical modification of tetracyclines. It serves as a valuable tool for understanding the structure-activity relationships of tetracycline antibiotics .
Biology: In biology, this compound is used to study the mechanisms of bacterial resistance and the interaction of tetracyclines with bacterial ribosomes. It provides insights into the development of new antibiotics to combat resistant bacterial strains.
Medicine: In medicine, this compound is investigated for its potential use as a therapeutic agent against multi-drug resistant bacterial infections. Its unique structure and mode of action make it a promising candidate for the development of new antibiotics.
Industry: In the pharmaceutical industry, this compound is used in the development of new antibiotic formulations and as a reference compound for quality control in the production of tetracycline antibiotics.
Mécanisme D'action
Dactylocycline E exerts its effects by targeting the 30S prokaryotic ribosomal subunit, preventing the interaction of aminoacyl-tRNA with the ribosome and inhibiting protein synthesis. This mechanism is similar to other tetracyclines, but this compound has unique structural features that enhance its binding affinity and reduce resistance.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Dactylocycline E include other tetracycline derivatives such as chlorotetracycline, oxytetracycline, and tigecycline.
Comparison: Compared to other tetracyclines, this compound has unique structural modifications that enhance its antibacterial activity and reduce the likelihood of resistance. Its glycosylation pattern and specific modifications at the C9 position distinguish it from other tetracyclines and contribute to its unique properties.
Propriétés
Numéro CAS |
146064-01-9 |
|---|---|
Formule moléculaire |
C31H39ClN2O13 |
Poids moléculaire |
683.1 g/mol |
Nom IUPAC |
7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-6-(4-hydroxy-5-methoxy-4,6-dimethyloxan-2-yl)oxy-8-methoxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C31H39ClN2O13/c1-11-26(45-7)28(2,41)10-15(46-11)47-29(3)12-9-30(42)23(34(4)5)22(37)18(27(33)40)25(39)31(30,43)24(38)16(12)21(36)17-13(35)8-14(44-6)20(32)19(17)29/h8,11-12,15,23,26,35-36,39,41-43H,9-10H2,1-7H3,(H2,33,40) |
Clé InChI |
AJNKOLPCDAVKFH-UHFFFAOYSA-N |
SMILES |
O=C(C(C1=O)=C(O)C(N(C)C)=C2(O)C=C3[C@@](C)(O[C@H]4C[C@]([C@@H]([C@H](C)O4)OC)(C)O)C5=C(C(C3=C(O)[C@@]21O)=O)C(O)=CC(OC)=C5Cl)N |
SMILES canonique |
CC1C(C(CC(O1)OC2(C3CC4(C(C(=O)C(=C(C4(C(=O)C3=C(C5=C2C(=C(C=C5O)OC)Cl)O)O)O)C(=O)N)N(C)C)O)C)(C)O)OC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Dactylocycline E; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-((3-Ethynylphenyl)amino)pyrimido[4,5-c]quinoline-8-carboxylic acid](/img/structure/B606853.png)




![(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;tetrafluoroborate](/img/structure/B606872.png)

